2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine
Overview
Description
2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Protective Group in Oligoribonucleotide Synthesis
The use of a similar compound, 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl, has been identified as having acid lability comparable to other protecting groups under mild hydrolytic conditions. This suggests potential use in the protection of sensitive functional groups during the synthesis of complex molecules, such as oligoribonucleotides (Reese, Serafinowska, & Zappia, 1986).
Synthesis of Pyrazinyl-imidazo[1,2-a]pyridines
Research has developed a method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines using a related pyrazine compound. This synthesis route opens pathways for creating compounds with potential therapeutic applications, demonstrating the versatility of pyrazine derivatives in medicinal chemistry (Collins Michael Raymond et al., 2010).
Antidepressant Activity of Pyrazoline Derivatives
Some derivatives of pyrazoline, which could be structurally related to 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine, have been synthesized and evaluated for their antidepressant activities. The presence of methoxy and chloro substituents on the phenyl ring increased the antidepressant activity, highlighting the potential of pyrazine derivatives in developing new antidepressants (Palaska, Aytemir, Uzbay, & Erol, 2001).
Ligand Synthesis for Metal Complexes
Highly substituted pyrazoles, potentially similar in reactivity to the target compound, have been used as ligands for creating metal complexes with platinum(II) and palladium(II) ions. This research suggests applications in materials science and catalysis, where these complexes could serve as catalysts or in electronic materials (Budzisz, Małecka, & Nawrot, 2004).
Photophysical Properties of Pyrazine-Based Chromophores
The study of push-pull pyrazine fluorophores demonstrates the application of pyrazine derivatives in developing materials with unique optical properties. These materials, which show strong emission solvatochromism, could be used in sensors, organic light-emitting diodes (OLEDs), and other photonic applications (Hoffert, Durand, Gauthier, Guen, & Achelle, 2017).
Properties
IUPAC Name |
2-chloro-3-(4-methoxypiperidin-1-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-15-8-2-6-14(7-3-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIASGBOGVQJKOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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